molecular formula C14H13F3N6O B2629432 1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034551-18-1

1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2629432
CAS No.: 2034551-18-1
M. Wt: 338.294
InChI Key: SNXIATOYFXOBGJ-UHFFFAOYSA-N
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Description

1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13F3N6O and its molecular weight is 338.294. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Triazole compounds, including 1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with various biomolecules, influencing biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Cellular Effects

Related triazolo pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have shown the ability to bind to c-Met and VEGFR-2 proteins , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors , suggesting potential involvement in various metabolic pathways.

Properties

IUPAC Name

2-ethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O/c1-2-23-10(5-6-19-23)13(24)18-8-11-20-21-12-9(14(15,16)17)4-3-7-22(11)12/h3-7H,2,8H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXIATOYFXOBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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